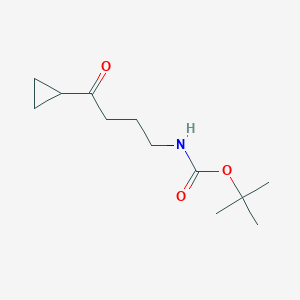

Tert-butyl N-(4-cyclopropyl-4-oxobutyl)carbamate

Description

Tert-butyl N-(4-cyclopropyl-4-oxobutyl)carbamate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Properties

IUPAC Name |

tert-butyl N-(4-cyclopropyl-4-oxobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-10(14)9-6-7-9/h9H,4-8H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGLIDAMZZCPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-cyclopropyl-4-oxobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-cyclopropyl-4-oxobutyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-cyclopropyl-4-oxobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-(4-cyclopropyl-4-oxobutyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-cyclopropyl-4-oxobutyl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under acidic or basic conditions, allowing for the selective deprotection of amines in complex molecules . The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

tert-Butyl (4-iodophenyl)carbamate: Similar in structure but contains an iodine atom instead of a cyclopropyl group.

tert-Butyl (4-oxobutyl)carbamate: Lacks the cyclopropyl group present in tert-butyl N-(4-cyclopropyl-4-oxobutyl)carbamate.

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Biological Activity

Tert-butyl N-(4-cyclopropyl-4-oxobutyl)carbamate is an organic compound that belongs to the class of carbamates, characterized by its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions with biological macromolecules, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tert-butyl group, a cyclopropyl moiety, and a 4-oxobutyl chain, which contribute to its unique reactivity and biological properties.

Research indicates that this compound exhibits enzyme inhibition properties. The compound binds to specific active sites on enzymes, preventing substrate binding and thus inhibiting catalytic activity. This mechanism suggests potential applications in drug development, particularly in targeting enzyme-related diseases.

Table 1: Comparison of Similar Carbamate Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C13H23NO3 | Contains a cyclopropane moiety affecting steric properties. |

| Tert-butyl N-(4-amino-4-oxobutyl)carbamate | C9H18N2O3 | Features an amino group, altering reactivity profile. |

| Tert-butyl N-(4-diazo-3-oxobutyl)carbamate | C10H18N2O3 | Contains a diazo group, enhancing reactivity with nucleophiles. |

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit various enzymes through competitive binding. For instance, it has shown promise in inhibiting lactate dehydrogenase (LDH), an enzyme involved in glycolysis and cancer metabolism. Inhibitors like this compound could potentially reduce lactate production in cancer cells, thereby impacting tumor growth.

Case Study: LDH Inhibition

A notable study focused on the optimization of pyrazole-based inhibitors of LDH revealed that compounds with structural similarities to this compound exhibited low nanomolar inhibition of both LDHA and LDHB enzymes. This suggests that the compound could serve as a lead candidate for further development in cancer therapeutics .

Interaction with Biological Macromolecules

The reactivity of this compound with biological macromolecules has been explored in several studies. Its ability to form covalent bonds with nucleophilic sites allows it to modify proteins or nucleic acids, providing insights into enzyme mechanisms and potential drug interactions .

Therapeutic Implications

Given its enzyme inhibition properties and interactions with biological molecules, this compound holds significant promise for therapeutic applications. Further research is needed to fully elucidate its mechanisms and optimize its efficacy as a drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.